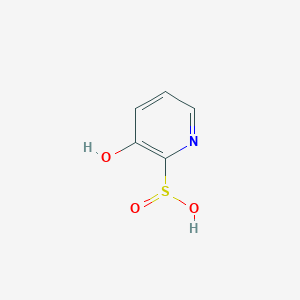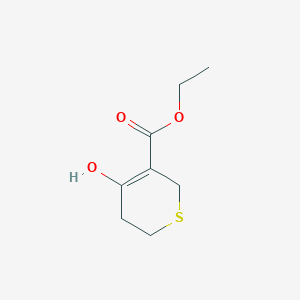
(2,4-Di(4-pyridinyl)-5H-pyrimido(5,4-b)indol-5-yl)methyl methyl ether
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(Methoxymethyl)-2,4-di(pyridin-4-yl)-5H-pyrimido[5,4-b]indole is a heterocyclic compound that features a pyrimido[5,4-b]indole core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Methoxymethyl)-2,4-di(pyridin-4-yl)-5H-pyrimido[5,4-b]indole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 1H-imidazol-4(5)-amine with 1,3-diketones or malondialdehyde derivatives . The reaction is usually carried out in the presence of a strong acid such as trifluoroacetic acid (TFA) to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
5-(Methoxymethyl)-2,4-di(pyridin-4-yl)-5H-pyrimido[5,4-b]indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly at the pyridine rings, using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in acetic acid.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could lead to the formation of partially or fully reduced derivatives.
科学的研究の応用
5-(Methoxymethyl)-2,4-di(pyridin-4-yl)-5H-pyrimido[5,4-b]indole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Industry: Utilized in the development of advanced materials with unique electronic or optical properties.
作用機序
The mechanism of action of 5-(Methoxymethyl)-2,4-di(pyridin-4-yl)-5H-pyrimido[5,4-b]indole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, thereby affecting various cellular processes. For example, it may inhibit the activity of kinases involved in cell signaling pathways, leading to altered cellular responses .
類似化合物との比較
Similar Compounds
Imidazo[1,5-a]pyrimidine: Shares a similar core structure but differs in the substitution pattern and specific functional groups.
Imidazo[4,5-b]pyridine: Another related compound with a different arrangement of nitrogen atoms in the ring system.
Uniqueness
5-(Methoxymethyl)-2,4-di(pyridin-4-yl)-5H-pyrimido[5,4-b]indole is unique due to its specific substitution pattern and the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for exploring new chemical reactions and potential therapeutic applications .
特性
CAS番号 |
40899-96-5 |
|---|---|
分子式 |
C22H17N5O |
分子量 |
367.4 g/mol |
IUPAC名 |
5-(methoxymethyl)-2,4-dipyridin-4-ylpyrimido[5,4-b]indole |
InChI |
InChI=1S/C22H17N5O/c1-28-14-27-18-5-3-2-4-17(18)20-21(27)19(15-6-10-23-11-7-15)25-22(26-20)16-8-12-24-13-9-16/h2-13H,14H2,1H3 |
InChIキー |
RGXJALGKBZWWMQ-UHFFFAOYSA-N |
正規SMILES |
COCN1C2=CC=CC=C2C3=C1C(=NC(=N3)C4=CC=NC=C4)C5=CC=NC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![tert-Butyl 8-azabicyclo[3.2.1]octane-3-carboxylate](/img/structure/B13111091.png)





![Ethyl thiazolo[4,5-b]pyrazin-2-ylcarbamate](/img/structure/B13111120.png)



![4-Chloro-6-methylimidazo[1,5-a]quinoxaline](/img/structure/B13111140.png)
![(E,2R)-6-(3,4-dihydroxyphenyl)-2-[(3,4-dihydroxyphenyl)methyl]-4-oxohex-5-enoic acid](/img/structure/B13111143.png)
